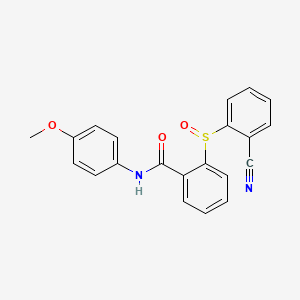

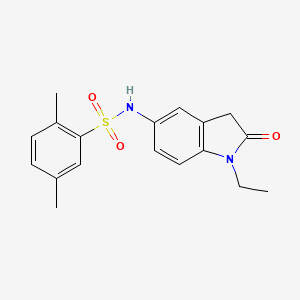

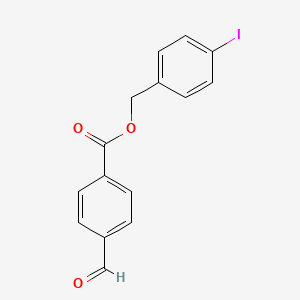

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(azepan-1-yl)pyridine-3-boronic acid” is related to your query . It has a molecular weight of 220.08 . Another related compound is “1-(azepan-1-yl)ethan-1-one” with a molecular weight of 141.21 .

Synthesis Analysis

A one-pot synthesis approach based on ipso-substitution of a cyano-group in 1,2,4-triazines, followed by aza-Diels–Alder reaction has been reported . This might provide some insights into potential synthesis routes for similar compounds.Molecular Structure Analysis

The structure of “6-(azepan-1-yl)pyridin-3-yl]methanamine” has a molecular formula of C12H19N3 and a molecular weight of 205.3 .Physical And Chemical Properties Analysis

The related compound “1-(azepan-1-yl)ethan-1-one” has a storage temperature of room temperature and is in liquid form .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Studies on fused pyrimidine derivatives reveal the synthesis of azomethine ylides and pyrimido[4,5-b]azepine derivatives through reactions with α-amino acid derivatives. These reactions are dependent on the N-substituent patterns of the amino acid derivatives used, leading to a variety of reaction profiles and products (Inazumi et al., 1994). Additionally, thermal ene reactions of related compounds lead to the formation of pyrimido[4,5-b]azepine derivatives, showcasing the versatility of these pyrimidine-2,4-diones in chemical synthesis (Inazumi et al., 1994).

Antiviral Research

The synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and their evaluation against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) indicates the potential of these compounds in antiviral research. This exploration highlights the relevance of pyrimidine-2,4-dione derivatives in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

Novel Heterocyclic Systems

Research into the synthesis of derivatives of Pyrido[1,2-a]azepines illustrates the creation of novel heterocyclic systems. These systems are formed through electrocyclisation and subsequent transformations, expanding the scope of pyrimidine-2,4-dione chemistry and exploring new avenues for chemical innovation (Maicr et al., 1991).

Cytotoxic Activity Screening

The development of the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold through unexpected rearrangement of related compounds demonstrates a mild and efficient approach to creating compounds with potential cytotoxic effects. These findings are crucial for medicinal chemistry optimization programs aimed at developing new therapeutic agents (Mieczkowski et al., 2016).

Metabolic Pathways and Inhibition

Investigations into the uricosuria and orotic aciduria induced by pyrimidine analogs like 6-azauridine delve into the disruption of pyrimidine nucleotide biosynthesis, offering insights into metabolic pathways and enzyme inhibition. These studies contribute to a better understanding of the metabolic effects of pyrimidine derivatives and their potential therapeutic applications (Fallon et al., 1961).

Propriétés

IUPAC Name |

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-7-8(11-10(15)12-9)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHAVNJMYGDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)

![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)

![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)

![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2675564.png)